![molecular formula C23H21FN2O4S B2694680 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 946334-17-4](/img/structure/B2694680.png)
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzenesulfonamide
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Description
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C23H21FN2O4S and its molecular weight is 440.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of compounds related to N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzenesulfonamide have been extensively studied. For instance, the synthesis of quinazoline derivatives, which share structural similarities with the target compound, has been explored for potential pharmacological activities. Such compounds have been synthesized from substituted anthranilic acids derived amino quinazolines and benzene sulphonamides, showing significant diuretic, antihypertensive, and anti-diabetic potential in rats (Rahman et al., 2014).
Fluorescence and Spectroscopic Studies
Another research direction involves the use of structurally related compounds as fluorophores for Zn(II), indicating the potential for such molecules to serve as specific markers or probes in biochemical assays. This research demonstrates the ability of tetrahydroquinoline derivatives to shift ultraviolet/visible spectra upon interaction with Zn(II), which can be instrumental in developing new fluorescent probes (Kimber et al., 2003).
Anticancer Properties
Further, tetrahydroquinoline compounds have shown promising anticancer properties, with specific derivatives synthesized to target cancer cells effectively. The design and synthesis of these compounds aim to exploit the cytotoxic activities against human cancer cell lines, highlighting the potential therapeutic applications of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzenesulfonamide derivatives (Redda et al., 2010).
Enzyme Inhibition for Drug Development
Compounds similar to the target molecule have been evaluated for their ability to inhibit enzymes, which is crucial in drug development for various diseases, including tuberculosis. This research shows the importance of structural modifications to enhance the efficacy of sulfonamide derivatives in inhibiting mycobacterial enzymes, offering insights into the design of more effective antituberculosis drugs (Ghorab et al., 2017).
properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-fluoro-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O4S/c1-30-22-12-10-19(15-20(22)24)31(28,29)25-18-9-11-21-17(14-18)8-5-13-26(21)23(27)16-6-3-2-4-7-16/h2-4,6-7,9-12,14-15,25H,5,8,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYPMEWAUHMGOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzenesulfonamide |
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